molecular formula C20H32BNO2Si B8258716 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8258716
M. Wt: 357.4 g/mol
InChI Key: CIBOKYFMPGGWHR-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that combines the structural features of an indole, a silyl group, and a boronate ester

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

    Introduction of the Silyl Group: The tert-butyldimethylsilyl group is introduced through silylation reactions, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

    Boronate Ester Formation: The boronate ester is introduced via a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron (B2Pin2) as the boron source.

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and catalyst concentrations to maximize yield and purity.

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions:

    Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: The compound can be reduced under mild conditions to yield different functionalized indoles.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The boronate ester is particularly useful in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products depend on the specific reaction conditions but often include functionalized indoles and biaryl compounds.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The silyl group can protect reactive sites during synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar compounds include other silyl-protected indoles and boronate esters. For example:

    1-(Trimethylsilyl)-1H-indole: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the silyl protection, making it more reactive in certain conditions.

    1-(tert-Butyldimethylsilyl)-1H-indole: Lacks the boronate ester, limiting its use in cross-coupling reactions.

The uniqueness of 1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its dual functionality, combining the protective silyl group with the versatile boronate ester, making it a valuable tool in synthetic chemistry.

This compound’s versatility and unique reactivity make it a valuable asset in both academic research and industrial applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-14-13-15-16(11-10-12-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBOKYFMPGGWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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